molecular formula C8H16ClNO3 B14911356 Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride

Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride

Cat. No.: B14911356
M. Wt: 209.67 g/mol
InChI Key: BLSNQKNGDUTSKH-LEUCUCNGSA-N
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Description

Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO3.ClH and a molecular weight of 209.67 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an ethyl ester and a methoxy group at specific positions on the pyrrolidine ring.

Preparation Methods

The synthesis of ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride typically involves the esterification of trans-4-methoxypyrrolidine-3-carboxylic acid with ethanol in the presence of a suitable acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .

Chemical Reactions Analysis

Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride can be compared with other pyrrolidine derivatives, such as:

    Ethyl trans-4-hydroxypyrrolidine-3-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl trans-4-aminopyrrolidine-3-carboxylate: Contains an amino group instead of a methoxy group.

    Ethyl trans-4-chloropyrrolidine-3-carboxylate: Features a chlorine atom in place of the methoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups .

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

ethyl (3S,4R)-4-methoxypyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-3-12-8(10)6-4-9-5-7(6)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1

InChI Key

BLSNQKNGDUTSKH-LEUCUCNGSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CNC[C@@H]1OC.Cl

Canonical SMILES

CCOC(=O)C1CNCC1OC.Cl

Origin of Product

United States

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